1-(3-Bromophenyl)prop-2-yn-1-amine;hydrochloride
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Overview
Description
1-(3-Bromophenyl)prop-2-yn-1-amine;hydrochloride is a chemical compound with the molecular formula C9H8BrN·HCl It is a derivative of phenylpropynylamine, where a bromine atom is substituted at the third position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)prop-2-yn-1-amine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-bromobenzaldehyde.
Formation of Propargylamine: The aldehyde group is converted to a propargylamine group through a series of reactions involving propargyl bromide and ammonia.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)prop-2-yn-1-amine;hydrochloride undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions include substituted phenylpropynylamines, oxidized derivatives, and reduced amine derivatives.
Scientific Research Applications
1-(3-Bromophenyl)prop-2-yn-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)prop-2-yn-1-amine;hydrochloride involves its interaction with various molecular targets. The bromine atom and the propargylamine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)prop-2-yn-1-amine;hydrochloride
- 1-(2-Bromophenyl)prop-2-yn-1-amine;hydrochloride
- 1-(3-Chlorophenyl)prop-2-yn-1-amine;hydrochloride
Uniqueness
1-(3-Bromophenyl)prop-2-yn-1-amine;hydrochloride is unique due to the specific position of the bromine atom on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.
Properties
IUPAC Name |
1-(3-bromophenyl)prop-2-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h1,3-6,9H,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZPRTNZASTFMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC(=CC=C1)Br)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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